molecular formula C29H30N4O4 B2544853 N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251684-17-9

N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2544853
CAS No.: 1251684-17-9
M. Wt: 498.583
InChI Key: OUPCDGUPVDDSKQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule with the molecular formula C29H30N4O3 and a molecular weight of 482.6 g/mol . Its structure features an imidazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in many pharmaceuticals . The specific arrangement of the 4-ethoxyphenyl and methoxyphenyl-propanamido substituents suggests potential for targeted biological interaction. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own thorough characterization and biological profiling to investigate its potential applications and mechanism of action.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-3-37-26-15-11-24(12-16-26)32-29(35)27-19-33(20-30-27)18-22-4-9-23(10-5-22)31-28(34)17-8-21-6-13-25(36-2)14-7-21/h4-7,9-16,19-20H,3,8,17-18H2,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPCDGUPVDDSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H28N2O4
  • Molecular Weight : 396.48 g/mol

The structure features an imidazole ring, which is known for its biological activity, along with various aromatic and aliphatic groups that may influence its pharmacokinetic properties.

Antitumor Activity

Research has highlighted the antitumor potential of compounds related to imidazole derivatives. For instance, a study evaluating similar imidazole compounds found significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound exhibited lower IC50 values compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX), indicating a promising therapeutic profile .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Comparison with 5-FU
4fHeLa3.24More potent
4fA54910.96Comparable
4fSGC-79012.96Significantly more potent
5-FUHeLa5.00-

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival, such as increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic) levels .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or survival pathways, thereby limiting cancer cell proliferation.

Selectivity and Toxicity

One notable aspect of the biological activity of this compound is its selectivity towards tumor cells over normal cells. Studies indicate that the selectivity index for related compounds shows a significantly higher tolerance in normal cell lines compared to tumor cells, suggesting a favorable therapeutic window .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives similar to this compound:

  • Antitumor Efficacy : A study evaluated various imidazole derivatives' effects on cancer cell lines, demonstrating that specific substitutions on the benzyl ring significantly influenced their potency against cancer cells .
  • Mechanistic Insights : Research utilizing Western blot analysis confirmed that treatment with certain imidazole derivatives resulted in increased expression of apoptotic markers such as caspase-3, further supporting their role in inducing programmed cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Target Compound vs. Benzimidazole Derivatives (–2)

The benzimidazole derivative 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2) shares a carboxamide group and aryl substitutions but differs in core structure (benzimidazole vs. imidazole) and substituents:

  • Core: Benzimidazole (fused bicyclic system) vs. monocyclic imidazole.
  • Substituents :
    • Target : 4-Ethoxyphenyl (ethoxy group increases lipophilicity) and 4-methoxyphenyl-propanamido.
    • Analog : 3,4-Dimethoxyphenyl and 4-methoxyphenyl. Multiple methoxy groups may enhance solubility but reduce metabolic stability compared to ethoxy .

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity
Target Compound Imidazole 4-Ethoxyphenyl, 4-methoxyphenyl ~550 (estimated) Not reported
Benzimidazole Derivative (–2) Benzimidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl ~463 (reported) Anticancer, anti-inflammatory

Pharmacophore and Bioactivity Implications

  • Carboxamide Role: Both compounds retain the carboxamide group, which acts as a hydrogen-bond donor/acceptor, critical for protein binding .
  • Substituent Effects :
    • 4-Ethoxyphenyl : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to methoxy.
    • Propanamido Linker : Present in both the target and ADC1770 (), this linker may improve stability and conformational flexibility for target engagement .

Comparison with Patent Compounds ()

The patented compound in includes a methoxyphenyl-propanamido moiety, similar to the target. However, the patent compound’s epoxide and morpholine groups indicate divergent applications (e.g., covalent binding or solubility enhancement) .

Molecular Weight and Drug-Likeness

The target compound’s estimated molecular weight (~550 g/mol) is higher than the benzimidazole analog (~463 g/mol) but lower than ADC1770 (757.76 g/mol, ). Higher molecular weight in ADC1770 is attributed to PEG and maleimide groups, which are absent in the target. The target’s weight aligns with Lipinski’s rule of five, suggesting oral bioavailability .

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